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molecular formula C5H11Cl2O2P B8694554 Phosphorodichloridic acid, pentyl ester CAS No. 6188-71-2

Phosphorodichloridic acid, pentyl ester

Cat. No. B8694554
M. Wt: 205.02 g/mol
InChI Key: XBDKTZIPGXWWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05208223

Procedure details

To a tap water cooled solution of 79 g of phosphorous oxychloride in 200 ml of carbon tetrachloride is added dropwise with stirring a solution of 50 g of 1-pentanol in 125 ml of carbon tetrachloride. The temperature rises to 30° C. and stirring is continued for 18 hours. The solvent is evaporated and the syrup evaporated with toluene several times. The residue is distilled from a Kugelrohr still to give 108.7 g of the desired product as a colorless oil, B.P. 85°-90° C./0.3 mm.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[P:2]([Cl:6])(Cl)([Cl:4])=[O:3].[CH2:7]([OH:12])[CH2:8][CH2:9][CH2:10][CH3:11]>C(Cl)(Cl)(Cl)Cl>[P:2]([Cl:6])([Cl:4])(=[O:3])[O:12][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
79 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCC)O
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 30° C.
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the syrup evaporated with toluene several times
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled from a Kugelrohr still

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
P(OCCCCC)(=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 108.7 g
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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